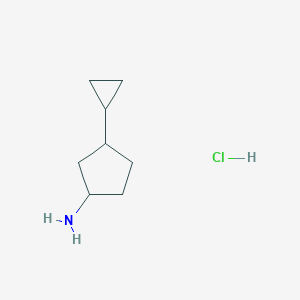
3-Cyclopropylcyclopentan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Cyclopropylcyclopentan-1-amine;hydrochloride can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .
Chemical Reactions Analysis
Amines, such as this compound, can undergo a variety of reactions. These include alkylation, acylation, and elimination reactions . Alkylation involves the reaction of amines with a primary alkyl halide . Acylation involves the reaction of amines with an acid chloride or an acid anhydride to yield an amide . Elimination reactions convert amines into alkenes .
Mécanisme D'action
The exact mechanism of action of CPPC is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. This dual mechanism of action is thought to be responsible for its antidepressant and anxiolytic effects. CPPC has also been shown to modulate the activity of the dopamine and glutamate systems, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
CPPC has been shown to increase the levels of serotonin and dopamine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. CPPC has been reported to decrease the levels of corticosterone, a stress hormone, which may contribute to its anxiolytic effects. CPPC has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CPPC is its high selectivity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor activation. However, one of the limitations of CPPC is its low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of CPPC. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Further studies are needed to fully understand the mechanism of action of CPPC and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CPPC involves the reaction of cyclopentanone with cyclopropylamine in the presence of hydrochloric acid. The reaction results in the formation of CPPC hydrochloride. This method has been reported to have a high yield and purity of CPPC.
Applications De Recherche Scientifique
CPPC has been studied extensively for its potential therapeutic applications. It has been reported to have antidepressant, anxiolytic, and analgesic effects. CPPC has also been studied for its potential to treat drug addiction and withdrawal symptoms. In addition, CPPC has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
3-cyclopropylcyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-4-3-7(5-8)6-1-2-6;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDVKXPJGRREKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2459145.png)
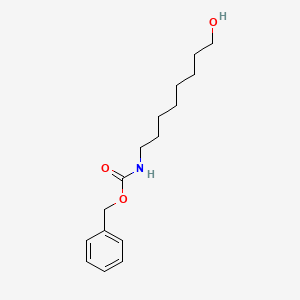
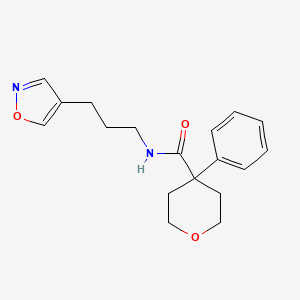

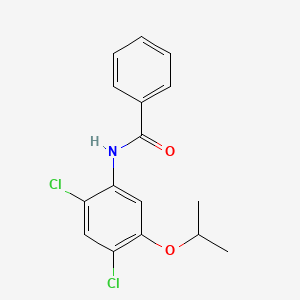



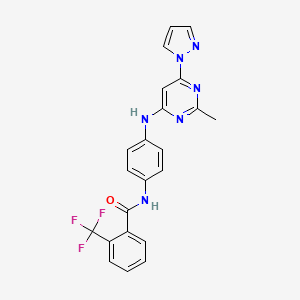
![N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2459157.png)

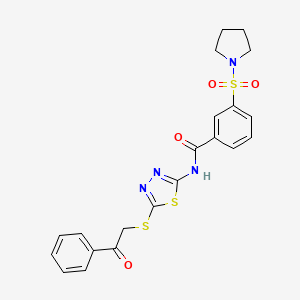

![Spiro[adamantane-2,2'-morpholine];hydrochloride](/img/structure/B2459163.png)